molecular formula C13H9N3OS3 B12726133 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- CAS No. 110543-84-5

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)-

Cat. No.: B12726133
CAS No.: 110543-84-5
M. Wt: 319.4 g/mol
InChI Key: CSQVMIWQCOYLRF-UHFFFAOYSA-N
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Description

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- typically involves multi-step reactions. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidinone structure . Another approach involves the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylthio)- is unique due to its specific fusion of thiophene and pyrimidine rings, along with the presence of an ethylthio group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

110543-84-5

Molecular Formula

C13H9N3OS3

Molecular Weight

319.4 g/mol

IUPAC Name

13-ethylsulfanyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one

InChI

InChI=1S/C13H9N3OS3/c1-2-18-13-15-16-11(17)10-9(14-12(16)20-13)7-5-3-4-6-8(7)19-10/h3-6H,2H2,1H3

InChI Key

CSQVMIWQCOYLRF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1

Origin of Product

United States

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